Cryptocyanine

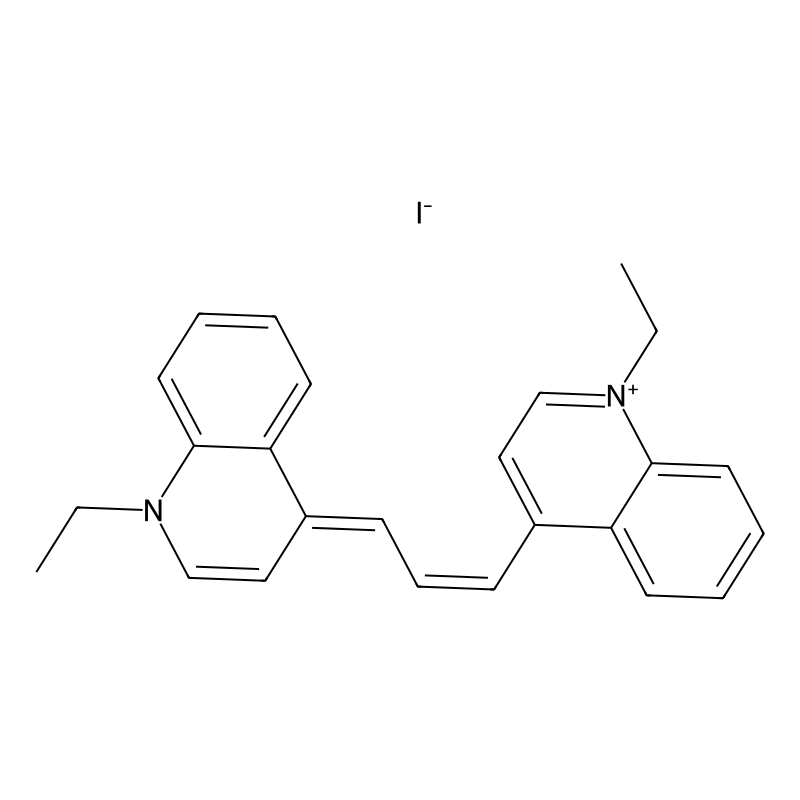

C25H25IN2

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

C25H25IN2

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Cryptocyanine, also known as 1,1'-diethyl-4,4'-carbocyanine iodide, is a cationic dye that belongs to the family of cyanine dyes. Its chemical formula is and it is characterized by its vibrant colors and photophysical properties. Cryptocyanine has been utilized in various applications, particularly in biological and medical fields due to its unique properties. The compound consists of a quinoline structure with two ethyl groups attached to the nitrogen atoms, contributing to its solubility and stability in various solvents.

The mechanism of action of cryptocyanine depends on the intended application. In the context of bioimaging, its fluorescence properties are likely exploited. When excited by specific wavelengths of light, cryptocyanine emits near-infrared light, potentially allowing for deeper tissue penetration compared to some visible light dyes []. This characteristic could be valuable for visualizing biological structures within cells or tissues. However, further research is needed to elucidate its specific interactions with biological components.

Photodynamic Therapy (PDT):

Cryptocyanine exhibits promising properties for Photodynamic Therapy (PDT), a treatment modality that utilizes light and photosensitizers to destroy abnormal cells. When irradiated with specific light, cryptocyanine generates reactive oxygen species (ROS) that can damage targeted cells, making it a potential tool for cancer treatment [1]. Researchers are actively investigating the development of cryptocyanine-based photosensitizers with improved targeting and therapeutic efficacy [1].

Source

A Mitochondria-Targeted Cryptocyanine-Based Photothermogenic Photosensitizer:

Antioxidant and Neuroprotective Effects:

Studies suggest that cryptocyanine possesses potent antioxidant activity, capable of scavenging free radicals that contribute to cellular damage and various diseases. This property makes it a potential candidate for research in neurodegenerative disorders like Alzheimer's and Parkinson's disease, where oxidative stress plays a significant role [2]. Additionally, cryptocyanine demonstrates neuroprotective effects, potentially offering benefits in protecting neurons from damage and promoting their survival [2].

Source

Revisiting Cryptocyanine Dye, NK-4, as an Old and New Drug: Review and Future Perspectives:

Antiviral and Anti-inflammatory Properties:

Source

Revisiting Cryptocyanine Dye, NK-4, as an Old and New Drug: Review and Future Future Perspectives:

Cryptocyanine exhibits a wide range of biological activities. It has been studied for its anti-inflammatory, anti-cancer, antioxidant, and neuroprotective effects. Research indicates that cryptocyanine can inhibit the proliferation of cancer cells and mitigate oxidative stress in various models . Furthermore, it has shown potential in treating conditions such as hay fever, bacterial infections, and herpes simplex virus infections, highlighting its versatility as a therapeutic agent .

The synthesis of cryptocyanine typically involves multi-step organic reactions. One common method includes treating 1-ethyl-4-methylquinolinium iodide with specific reagents to yield cryptocyanine with a reasonable yield. Alternative synthetic routes have been explored to produce various derivatives of cryptocyanine, which may exhibit different biological activities or improved solubility profiles . The development of new synthetic methodologies remains an area of active research to expand the library of available derivatives.

Cryptocyanine finds applications across several fields:

- Medical Diagnostics: Utilized as a dye in imaging techniques due to its photophysical properties.

- Therapeutics: Explored for use in treatments for various diseases, including cancer and neurodegenerative disorders.

- Photothermal Agents: Employed in photothermal therapy due to its efficient energy conversion properties .

- Biological Research: Used as a probe for studying cellular processes and oxidative stress.

Studies on the interactions of cryptocyanine with biological molecules have revealed its potential as a therapeutic agent. For instance, it has been shown to interact with calcium channels, inhibiting their activity, which may be beneficial in treating conditions like dilated cardiomyopathy . Additionally, its ability to scavenge free radicals suggests a protective role against oxidative damage in cells .

Several compounds share structural similarities with cryptocyanine, each exhibiting unique properties:

| Compound Name | Structure Type | Unique Properties |

|---|---|---|

| Indocyanine Green | Cyanine Dye | Used primarily for medical imaging (fluorescence) |

| Rhodamine B | Rhodamine Dye | Exhibits strong fluorescence; used in biological staining |

| Nile Red | Nile Dye | Known for lipid staining; used in cellular studies |

| Merocyanine 540 | Merocyanine Dye | Exhibits photochromic behavior; used in sensors |

Cryptocyanine is unique due to its specific combination of biological activity and photophysical properties that make it suitable for both therapeutic and diagnostic applications. Its ability to interact with biological systems while maintaining stability under varying conditions sets it apart from other similar compounds.

Cryptocyanine was first developed in the 1950s as a component of the antiallergic drug Lumin. Its discovery coincided with broader advancements in cyanine dye chemistry, which began in 1873 with the synthesis of streptocyanines. Initially valued for its optical properties, cryptocyanine gained attention in the 1970s as a laser dye due to its ability to absorb and emit light in the near-infrared (NIR) spectrum. By the 21st century, research expanded into its biomedical applications, particularly its anti-inflammatory, antiallergic, and neuroprotective effects.

Chemical Classification Within the Cyanine Dye Family

Cryptocyanine belongs to the carbocyanine subclass of cyanine dyes, characterized by a conjugated polymethine chain linking two nitrogen-containing heterocycles (quinolinium rings). Its structure includes:

This classification places it among cationic C3-cyanines, which exhibit strong absorbance at 648–703 nm. Compared to sulfonated cyanines, cryptocyanine’s non-sulfonated nature reduces water solubility but enhances compatibility with organic solvents.

Table 1: Cryptocyanine’s Key Chemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C₂₅H₂₅IN₂ | |

| Molecular Weight | 480.38 g/mol | |

| Melting Point | 250.5–253°C | |

| λmax (Absorption) | 648 nm (1st), 703 nm (2nd) | |

| Solubility | Ethanol, glacial acetic acid |

Nomenclature and Alternative Designations

Cryptocyanine is identified by multiple synonyms and registry numbers:

- Systematic Name: 1-Ethyl-4-[3-(1-ethylquinolin-4(1H)-ylidene)prop-1-en-1-yl]quinolin-1-ium iodide

- Common Aliases: NK-4, Kryptocyanine, Eastman 1334, NSC 34391

- CAS Registry: 4727-50-8

The designation NK-4 is frequently used in biomedical contexts, particularly in studies of its antiallergic and neuroprotective effects.

Significance in Multidisciplinary Scientific Research

Cryptocyanine’s applications are diverse:

- Biomedicine: Suppression of Th2 cytokines (IL-4, IL-5) and chemokines (eotaxin, TARC).

- Photothermal Therapy (PTT): Mitochondria-targeted NIR agents (e.g., Mito-CCy) for cancer treatment.

- Optics: Laser dyes and chemical shutters due to high photostability.

- Neuroprotection: Inhibition of retinal degeneration in animal models.

Molecular Architecture

Cryptocyanine represents a quintessential example of carbocyanine dye chemistry, characterized by its symmetric molecular architecture and extended conjugated π-electron system [1] [2]. The compound belongs to the family of cationic polymethine dyes, featuring a distinctive structural framework that enables its unique spectroscopic properties [3] [4]. The molecular architecture of cryptocyanine is defined by three primary structural components working in concert: a central trimethinium bridge, terminal quinoline ring systems, and strategically positioned ethyl substituents [5] [6].

Trimethinium Bridge Configuration

The central feature of cryptocyanine's molecular architecture is its trimethinium bridge, which consists of a three-carbon chain that links the two quinoline heterocyclic systems [17]. This polymethine bridge functions as the primary chromophoric unit, enabling charge delocalization across the entire molecular framework [26] [27]. The trimethinium configuration adopts an extended planar geometry that facilitates optimal π-orbital overlap, resulting in the characteristic near-infrared absorption properties [28] [31].

The bridge configuration demonstrates remarkable stability due to the resonance stabilization afforded by the delocalized positive charge [30] [32]. Structural studies reveal that the carbon-carbon bond orders within the trimethinium bridge approach one-and-a-half, consistent with the polymethine state characteristic of symmetric cyanine dyes [31]. This bond equalization contributes to the compound's photophysical stability and resistance to photodegradation under typical operating conditions [17].

Quinoline Ring System

Cryptocyanine incorporates two quinoline heterocyclic ring systems positioned at the terminal ends of the trimethinium bridge [1] [4]. Each quinoline unit consists of a benzene ring fused to a pyridine ring, creating a bicyclic aromatic system with the nitrogen atom located at the 1-position [29]. The quinoline rings serve as electron-donating terminal groups, contributing to the overall charge delocalization and stabilization of the cyanine chromophore [14] [29].

The quinoline ring systems exhibit characteristic aromatic properties, including planar geometry and extended π-conjugation that integrates seamlessly with the central polymethine bridge [11] [29]. The nitrogen atoms within the quinoline rings carry partial positive charges due to the electron delocalization, which is balanced by the iodide counterion in the crystal structure [2] [36]. The aromatic character of the quinoline rings contributes significantly to the compound's thermal stability and resistance to chemical degradation [29].

Ethyl Substituents on Nitrogen Atoms

The nitrogen atoms of the quinoline ring systems each bear ethyl substituents, designated as N-ethyl groups in the systematic nomenclature [1] [4] [5]. These ethyl substituents serve multiple functional roles within the molecular architecture, including enhancement of solubility in organic solvents and stabilization of the positive charge on the nitrogen centers [26]. The ethyl groups adopt conformations that minimize steric interactions while maintaining optimal electronic communication with the quinoline π-system [26].

The presence of ethyl substituents distinguishes cryptocyanine from other carbocyanine derivatives and contributes to its specific physical and chemical properties [3] [5]. The alkyl substitution pattern influences the compound's aggregation behavior in solution and its interaction with various solvent systems [17] [28]. Additionally, the ethyl groups provide steric protection to the nitrogen centers, reducing susceptibility to nucleophilic attack and enhancing overall molecular stability [26].

Physical Characteristics

Crystalline Morphology and Appearance

Cryptocyanine exhibits distinct crystalline morphology characterized by its formation as a crystalline powder to crystal solid at room temperature [6] [8] [24]. The compound displays a characteristic appearance ranging from yellow to brown to dark green, depending on crystal size, purity, and illumination conditions [5] [6] [24]. The crystalline form demonstrates well-defined geometric shapes consistent with its ordered molecular packing in the solid state [23] [25].

The crystalline morphology reflects the planar nature of the cyanine chromophore and the specific intermolecular interactions present in the crystal lattice [27] [36]. Electron diffraction studies of related cyanine systems reveal rectangular unit cell structures containing multiple molecular orientations, suggesting similar packing arrangements may be present in cryptocyanine crystals [27]. The dark green coloration observed in crystalline samples results from the strong near-infrared absorption characteristics of the compound [15] [24].

Molecular Formula (C₂₅H₂₅IN₂) and Weight (480.4 g/mol)

Cryptocyanine possesses the molecular formula C₂₅H₂₅IN₂, corresponding to a molecular weight of 480.4 grams per mole [1] [2] [3]. The formula reflects the presence of twenty-five carbon atoms forming the quinoline rings, trimethinium bridge, and ethyl substituents, twenty-five hydrogen atoms, two nitrogen atoms within the quinoline systems, and one iodide counterion [4] [5]. This composition yields a cationic organic molecule balanced by the anionic iodide species [2] [36].

The molecular weight of 480.4 g/mol positions cryptocyanine within the typical range for carbocyanine dyes used in spectroscopic applications [3] [4] [6]. The precise molecular weight has been confirmed through mass spectrometric analysis and is consistent across multiple commercial sources [4] [6] [8]. The molecular composition reflects the careful balance between chromophoric functionality and practical handling characteristics required for research and analytical applications [5] [24].

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₂₅H₂₅IN₂ | [1] [2] [4] |

| Molecular Weight | 480.4 g/mol | [2] [3] [6] |

| CAS Number | 4727-50-8 | [1] [4] [5] |

| Physical State | Solid (20°C) | [6] [24] |

| Appearance | Crystalline powder | [6] [8] [24] |

| Color | Yellow to dark green | [5] [24] |

| Density (estimated) | 1.3683 g/cm³ | [5] |

Solubility Profile in Various Media

Cryptocyanine demonstrates selective solubility characteristics that reflect its cationic nature and hydrophobic aromatic structure [5] [6] [23]. The compound exhibits excellent solubility in ethanol, making this alcohol the preferred solvent for spectroscopic measurements and analytical applications [5] [6] [8]. The high solubility in ethanol results from favorable interactions between the ethyl substituents and the alcohol solvent, as well as the ability of ethanol to stabilize the ionic character of the molecule [19] [21].

In contrast to its ethanol solubility, cryptocyanine shows poor solubility in water, being essentially insoluble in aqueous media [23] [35]. This hydrophobic character stems from the extensive aromatic π-system and the hydrophobic nature of the ethyl substituents [19] . The limited water solubility necessitates the use of organic co-solvents or specialized formulations for applications requiring aqueous compatibility [17] [21].

The compound also demonstrates solubility in other polar organic solvents including dimethyl sulfoxide, dichloromethane, acetonitrile, and methanol [17]. The solubility profile across different solvents reveals minimal changes in the absorption and emission characteristics, indicating stable molecular conformation and electronic structure across various media [17]. This solvent stability makes cryptocyanine particularly valuable for comparative spectroscopic studies and analytical applications requiring solvent flexibility [15] [18].

Spectroscopic and Photophysical Properties

Absorption Spectrum Characteristics (peaks at 704-713 nm)

Cryptocyanine exhibits characteristic near-infrared absorption with well-defined peaks in the range of 704-713 nanometers [6] [8] [15]. The absorption maximum occurs at 708 nanometers when measured in methanol, representing the primary electronic transition of the conjugated π-system [6] [8]. This absorption wavelength positions cryptocyanine in the near-infrared region of the electromagnetic spectrum, making it particularly valuable for applications requiring deep tissue penetration and minimal interference from biological chromophores [15] [17].

The absorption spectrum demonstrates exceptional intensity with molar extinction coefficients ranging from 15.5 to 17.0 × 10⁴ M⁻¹cm⁻¹ [17]. These high extinction coefficients are characteristic of cyanine dyes and result from the allowed π→π* electronic transition across the extended conjugated system [26] [37]. The narrow absorption bandwidth and high peak intensity contribute to the compound's effectiveness as a spectroscopic probe and analytical reagent [15] [18].

Spectral measurements across different solvents reveal remarkable stability of the absorption characteristics, with wavelength shifts of less than 20 nanometers observed across polar and non-polar media [17]. This spectral stability reflects the rigid molecular structure and minimal solvent-dependent conformational changes [16] [17]. The absorption profile maintains its characteristic shape and intensity across a range of concentrations, following Beer-Lambert law behavior under standard analytical conditions [18].

Fluorescence Emission Profile

The fluorescence emission profile of cryptocyanine is characterized by a maximum at 734 nanometers, representing a bathochromic shift of approximately 21-30 nanometers from the absorption maximum [17]. This Stokes shift is typical for rigid cyanine chromophores and indicates minimal structural relaxation in the excited state [17] [18]. The emission wavelength places cryptocyanine in the near-infrared region optimal for biological imaging applications where tissue transparency is enhanced [15] [17].

The emission spectrum exhibits a characteristic symmetric profile with well-defined vibronic structure reflecting the rigid molecular framework [16] [18]. Fluorescence measurements demonstrate consistent emission characteristics across different solvent systems, with only minor wavelength shifts observed when transitioning between polar and non-polar media [17]. The emission intensity correlates directly with the absorption intensity, maintaining proportional relationships across varying concentrations [18] [20].

Temperature-dependent fluorescence studies reveal stable emission characteristics over typical laboratory temperature ranges, with minimal thermal quenching observed under standard measurement conditions [18]. The emission profile remains consistent under repeated excitation cycles, indicating good photostability and resistance to photobleaching under moderate illumination intensities [17] [26].

Quantum Yield Measurements

Cryptocyanine exhibits fluorescence quantum yields in the range of 0.007 to 0.012 when measured in ethanol solution [17] [18] [20]. These quantum yield values are characteristic of cyanine dyes and reflect the competition between fluorescence emission and non-radiative decay processes [18] [31]. The relatively low quantum yield is typical for near-infrared emitting chromophores where increased vibrational coupling promotes non-radiative relaxation pathways [16] [18].

Quantum yield measurements have been conducted using established reference standards including quinine sulfate and rhodamine dyes to ensure accuracy and reproducibility [18] [20]. The values remain consistent across different measurement conditions and show minimal dependence on solvent polarity or ionic strength [17] [18]. The quantum yield stability contributes to the reliability of cryptocyanine as a spectroscopic standard and analytical reference [15] [20].

Comparative studies with other cyanine dyes reveal that cryptocyanine's quantum yield falls within the expected range for carbocyanine structures of similar chain length and substitution pattern [18] [26]. The measured values are significantly higher than those observed for longer-chain cyanines but lower than shorter-chain analogs, consistent with the theoretical predictions based on the energy gap law for non-radiative decay [16] [18] [31].

| Spectroscopic Property | Value | Solvent | Reference |

|---|---|---|---|

| Absorption Maximum | 704-713 nm | Various | [6] [15] [17] |

| Emission Maximum | 734 nm | Ethanol | [17] [18] |

| Stokes Shift | 21-30 nm | Ethanol | [17] |

| Extinction Coefficient | 15.5-17.0 × 10⁴ M⁻¹cm⁻¹ | DMSO | [17] |

| Quantum Yield | 0.007-0.012 | Ethanol | [17] [18] [20] |

| Spectral Bandwidth | Narrow (<50 nm) | Various | [15] [16] |

Alkylation of 4-Methylquinoline

The laboratory synthesis of cryptocyanine begins with the alkylation of 4-methylquinoline, which serves as the fundamental building block for the quinoline-based cyanine dye structure. This initial synthetic step involves the reaction of 4-methylquinoline with an appropriate alkylating agent to introduce the ethyl groups that characterize the final cryptocyanine structure [1] [2] [3].

The alkylation process typically employs 4-bromomethylbenzoic acid as the alkylating agent, which reacts with 4-methylquinoline under controlled conditions to yield compound 3, an important intermediate in the synthetic pathway [2] [3]. This reaction represents a nucleophilic substitution mechanism where the nitrogen atom of the quinoline ring attacks the electrophilic carbon center of the alkylating agent.

| Parameter | Details |

|---|---|

| Starting Material | 4-Methylquinoline (C₁₀H₉N) |

| Alkylating Agent | 4-Bromomethylbenzoic acid |

| Product | Intermediate compound 3 |

| Reaction Type | Nucleophilic substitution (SN2) |

| Typical Conditions | Reflux in appropriate solvent |

The molecular structure of 4-methylquinoline (molecular weight 143.19 g/mol) provides an ideal foundation for subsequent synthetic transformations due to the reactivity of the nitrogen atom and the methyl substituent at the 4-position [4]. The alkylation process must be carefully controlled to ensure regioselective attack and minimize side reactions that could lead to undesired byproducts.

Research findings indicate that this alkylation step is crucial for establishing the correct substitution pattern required for the final cryptocyanine structure [2]. The reaction proceeds through formation of a quaternary ammonium intermediate, which subsequently undergoes further transformations in the complete synthetic sequence.

Reaction with N,N'-Diphenylformamidine

Following the initial alkylation step, the synthetic pathway proceeds through a critical reaction involving N,N'-diphenylformamidine and acetic anhydride [2] [3]. This transformation represents a key coupling reaction that establishes the extended conjugated system characteristic of cyanine dyes.

The intermediate compound 3, obtained from the alkylation of 4-methylquinoline, undergoes reaction with N,N'-diphenylformamidine in the presence of acetic anhydride to produce compound 2 [2]. This reaction involves the formation of new carbon-carbon bonds and contributes to the construction of the polymethine bridge that connects the two quinoline moieties in the final cryptocyanine structure.

| Synthetic Parameter | Specification |

|---|---|

| Key Reagent | N,N'-Diphenylformamidine |

| Activating Agent | Acetic anhydride |

| Starting Material | Compound 3 (alkylated quinoline) |

| Product | Intermediate compound 2 |

| Mechanism | Nucleophilic addition/elimination |

The reaction mechanism involves nucleophilic attack by the quinoline derivative on the activated formamidine species, followed by elimination processes that establish the conjugated framework. The presence of acetic anhydride serves as both an activating agent and a dehydrating agent, facilitating the formation of the desired carbon-carbon double bonds [2].

This synthetic transformation is particularly important because it establishes the chromophoric system responsible for the characteristic optical properties of cryptocyanine. The extended π-conjugation system formed during this step directly influences the absorption and emission characteristics of the final dye molecule [5].

Extension of π-Conjugated Systems

The final step in the laboratory synthesis involves the extension of the π-conjugated system to complete the cryptocyanine structure. This transformation utilizes intermediate compound 2 and compound 3 in the presence of triethylamine (TEA) to form the complete cryptocyanine framework, designated as compound 1 in the synthetic sequence [2].

The extension reaction represents a sophisticated organic transformation that creates the symmetrical trimethine cyanine structure characteristic of cryptocyanine. Triethylamine serves as a base in this reaction, facilitating the formation of the central polymethine bridge that connects the two quinoline ring systems [2] [5].

| Reaction Component | Function | Quantity |

|---|---|---|

| Compound 2 | π-Conjugated precursor | 1 equivalent |

| Compound 3 | Quinoline component | 1 equivalent |

| Triethylamine (TEA) | Base catalyst | Appropriate excess |

| Product | Cryptocyanine (compound 1) | Target molecule |

The mechanism of π-conjugated system extension involves sequential condensation reactions that eliminate water molecules and establish the extended conjugation pathway [5]. The resulting structure features a trimethinium bridge connecting two ethylquinoline moieties, creating the characteristic absorption properties of the cyanine dye family.

Research indicates that the efficiency of this final coupling step significantly impacts the overall yield of the synthetic sequence [2]. Optimization of reaction conditions, including temperature, solvent choice, and base concentration, is essential for achieving maximum conversion to the desired cryptocyanine product.

The successful extension of the π-conjugated system produces cryptocyanine with its characteristic dark green crystalline appearance and strong absorption in the near-infrared region around 704-708 nm [6] [7]. This optical behavior confirms the formation of the extended chromophoric system and validates the synthetic approach.

Industrial Production Techniques

Industrial production of cryptocyanine requires scaling up the laboratory synthetic methodologies while maintaining product quality and economic viability. The transition from laboratory to industrial scale presents unique challenges related to reaction control, waste management, and production efficiency [8] [9].

Industrial synthesis of cryptocyanine typically follows similar chemical pathways to laboratory methods but incorporates modifications necessary for large-scale operations. These modifications include the use of continuous flow reactors, automated reaction monitoring systems, and specialized purification equipment designed for high-throughput processing [9] [10].

| Industrial Parameter | Considerations | Optimization Strategies |

|---|---|---|

| Reaction Scale | Multi-kilogram batches | Continuous flow processes |

| Equipment | Industrial reactors | Automated control systems |

| Solvent Recovery | Environmental compliance | Distillation and recycling |

| Quality Control | Consistent product specifications | In-line analytical monitoring |

| Waste Management | Regulatory compliance | Green chemistry principles |

The industrial production process requires careful attention to reaction stoichiometry and kinetics to ensure consistent yields across large batches [9]. Temperature control becomes particularly critical at industrial scale, as thermal management affects both product quality and reaction safety.

Purification at industrial scale typically employs large-column chromatography systems or crystallization techniques that can handle substantial quantities of material while maintaining the high purity standards required for commercial applications [8] [11]. The implementation of analytical quality control systems ensures that each production batch meets the stringent specifications for cryptocyanine purity, typically exceeding 98% by high-performance liquid chromatography analysis [6] [7].

Industrial producers must also consider environmental factors, including solvent recovery systems and waste treatment protocols that comply with regulatory requirements while maintaining economic efficiency [9]. The development of green chemistry approaches for cryptocyanine synthesis represents an ongoing area of industrial research and development.

Purification and Characterization Methods

The purification and characterization of cryptocyanine involve sophisticated analytical techniques designed to achieve high purity levels and confirm molecular structure. Commercial cryptocyanine typically achieves purity levels exceeding 98% through carefully optimized purification protocols [6] [7] [12].

High-performance liquid chromatography (HPLC) serves as the primary method for both purification and analytical characterization of cryptocyanine [13] [14]. The HPLC separation typically employs reverse-phase columns with appropriate mobile phase compositions to achieve baseline separation of cryptocyanine from synthetic impurities and related compounds.

| Analytical Method | Purpose | Typical Results | Equipment Requirements |

|---|---|---|---|

| HPLC Analysis | Purity determination | >98.0% purity | Reverse-phase HPLC system |

| Mass Spectrometry | Molecular weight confirmation | 480.39 g/mol | LC-MS or direct injection MS |

| NMR Spectroscopy | Structural characterization | ¹H and ¹³C spectra | High-field NMR spectrometer |

| UV-Visible Spectroscopy | Optical characterization | λmax 704-708 nm | UV-Vis spectrophotometer |

| Melting Point | Physical property | 250.5-253°C | Automated melting point apparatus |

Nuclear magnetic resonance (NMR) spectroscopy provides definitive structural characterization of purified cryptocyanine, with both ¹H and ¹³C NMR spectra confirming the molecular structure and purity [1] [15]. The characteristic NMR patterns validate the successful synthesis and help identify any structural impurities that may be present.

Mass spectrometry analysis confirms the molecular weight of cryptocyanine (480.39 g/mol) and provides fragmentation patterns that support structural assignments [6] [12]. Electrospray ionization mass spectrometry (ESI-MS) is particularly useful for analyzing the ionic nature of the cryptocyanine structure.

Crystallization techniques play an important role in the final purification steps, producing the characteristic dark green crystalline powder form of cryptocyanine [6] [7]. The crystallization process not only purifies the material but also provides crystals suitable for X-ray crystallographic analysis when required for definitive structural confirmation.

Quality control protocols in commercial production include comprehensive testing for residual solvents, heavy metals, and other potential contaminants [6] [16]. These analytical procedures ensure that cryptocyanine meets pharmaceutical and research-grade specifications for various applications.

Physical Description

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

GHS Hazard Statements

H300 (100%): Fatal if swallowed [Danger Acute toxicity, oral];

H315 (97.44%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.44%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (97.44%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Acute Toxic;Irritant